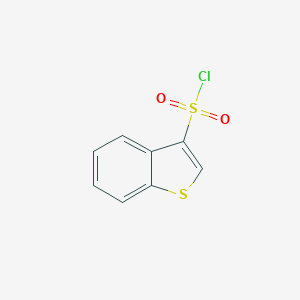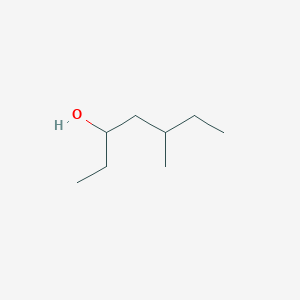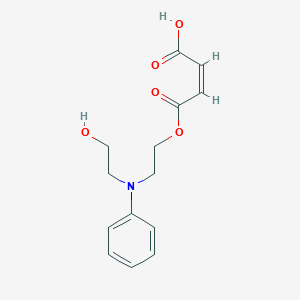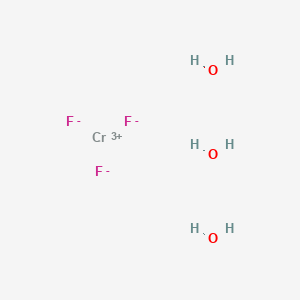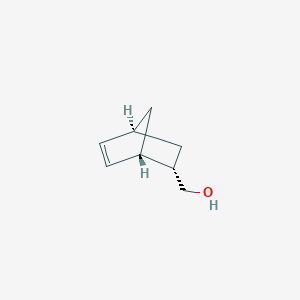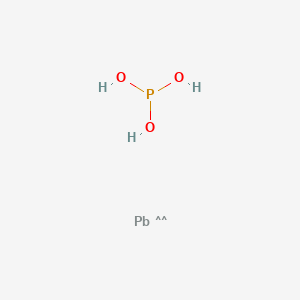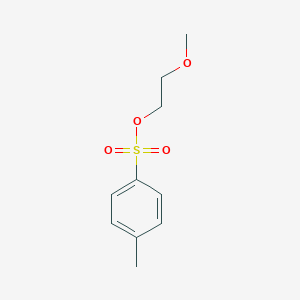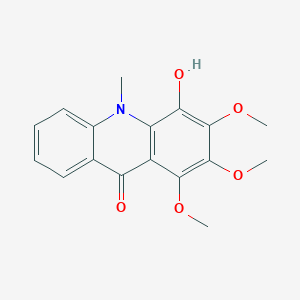
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone, also known as C-1748, is a synthetic compound that has been extensively studied for its potential use in various fields of science. This compound exhibits a range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit viral replication and bacterial growth by disrupting their metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to inhibit viral replication and bacterial growth by disrupting their metabolic pathways.
実験室実験の利点と制限
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
将来の方向性
There are several future directions for the study of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone. One direction is to explore its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and humans. Another direction is to investigate its potential use as an antiviral and antibacterial agent. Further studies are needed to determine its mechanism of action and potential toxicity to cells. Additionally, studies are needed to explore its potential use in other fields, such as agriculture and environmental science.
合成法
The synthesis of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone involves the condensation of 2,4,5-trimethoxybenzaldehyde with 2-amino-4,5-dimethoxybenzoic acid in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound.
科学的研究の応用
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone has been extensively studied for its potential use in various fields of science. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against the herpes simplex virus and antibacterial activity against Staphylococcus aureus.
特性
CAS番号 |
17014-63-0 |
|---|---|
分子式 |
C17H17NO5 |
分子量 |
315.32 g/mol |
IUPAC名 |
4-hydroxy-1,2,3-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)14(20)16(22-3)17(23-4)15(11)21-2/h5-8,20H,1-4H3 |
InChIキー |
BYNANOJTVKJCIW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)O |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)O |
その他のCAS番号 |
17014-63-0 |
同義語 |
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



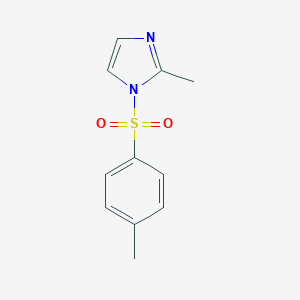
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
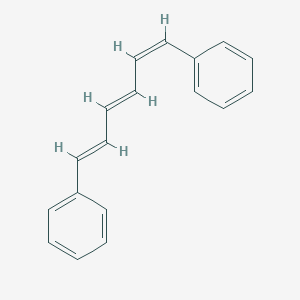
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
